molecular formula C17H16N4O3 B2473526 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one CAS No. 2320466-44-0

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one

Cat. No.: B2473526
CAS No.: 2320466-44-0
M. Wt: 324.34
InChI Key: ILDDSOJZRYDJFI-UHFFFAOYSA-N
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Description

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one is a sophisticated hybrid compound designed for advanced medicinal chemistry and pharmacology research. It strategically combines a 1,2,3-triazole-linked piperidine moiety with a 4H-chromen-4-one (flavone) core, creating a multifunctional scaffold with potential applications in neurodegenerative disease and oncology research. The 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability, ability to form hydrogen bonds, and presence in compounds with a broad spectrum of biological activities . Piperidine derivatives are common pharmacophores found in numerous therapeutic agents. Research indicates that similar 4-(1H-1,2,3-triazol-1-yl)piperidine structures have been successfully incorporated into molecular frameworks as key building blocks for novel bioactive compounds . The 4H-chromen-4-one component is a flavonoid derivative. Compounds containing this scaffold, particularly those with an α,β-unsaturated carbonyl group, have been investigated for their ability to modulate reactive oxygen species (ROS) in cancer cells. This moiety can act as a Michael acceptor, potentially depleting intracellular glutathione (GSH) and selectively inducing oxidative stress in malignant cells . Furthermore, hybrid molecules containing 1,2,3-triazole rings have shown significant promise as inhibitors of cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are key targets in the pursuit of therapies for Alzheimer's disease and other neurodegenerative conditions . This compound is intended for research purposes only, specifically for in vitro studies to elucidate its mechanism of action, binding affinity, and potential cytotoxic or enzyme-inhibitory properties. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-14-11-16(24-15-4-2-1-3-13(14)15)17(23)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDDSOJZRYDJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Azidopiperidine

4-Azidopiperidine serves as the critical intermediate for triazole formation. A robust route begins with piperidin-4-ol:

  • Tosylation : Treatment of piperidin-4-ol with p-toluenesulfonyl chloride in dichloromethane and triethylamine yields 4-tosyloxypiperidine.
  • Azide Substitution : Reacting the tosylate with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours affords 4-azidopiperidine.

Key Data :

  • Yield: 78–85% after purification by silica gel chromatography.
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) δ 3.55–3.45 (m, 2H, NCH$$ _2 $$), 2.95–2.85 (m, 2H, NCH$$ _2 $$), 2.15–2.05 (m, 1H, CHN$$ _3 $$).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide undergoes CuAAC with trimethylsilylacetylene to form the triazole:

  • Reaction Conditions :
    • 4-Azidopiperidine (1.0 equiv), trimethylsilylacetylene (1.2 equiv), CuSO$$ _4 $$·5H$$ _2 $$O (10 mol%), sodium ascorbate (20 mol%) in tert-butanol/H$$ _2 $$O (4:1).
    • Ultrasound irradiation at 40°C for 30 minutes.
  • Desilylation : The intermediate 4-(1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)piperidine is treated with tetrabutylammonium fluoride (TBAF) in THF to remove the silyl protecting group.

Key Data :

  • Yield: 92% for CuAAC; 88% after desilylation.
  • Regioselectivity: >99% 1,4-disubstituted triazole.
  • Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) δ 8.12 (s, 1H, triazole-H), 4.25–4.15 (m, 2H, piperidine-H), 3.10–3.00 (m, 2H, piperidine-H).

Synthesis of Chromen-4-one-2-carboxylic Acid

The chromenone core is assembled via Kostanecki-Robinson cyclization:

  • Starting Material : 2-Hydroxyacetophenone reacts with diethyl oxalate in the presence of sodium ethoxide to form ethyl 2-acetylphenoxyacetate.
  • Cyclization : Heating the intermediate in acetic acid with sulfuric acid catalyst yields chromen-4-one-2-carboxylic acid.

Key Data :

  • Yield: 67% after recrystallization from ethanol.
  • Characterization: $$ ^13C $$ NMR (101 MHz, DMSO-d$$ _6 $$) δ 177.8 (C=O), 164.2 (COOH), 156.9 (C2).

Amide Bond Formation: Coupling Chromenone and Piperidine

Acid Chloride Activation

Chromen-4-one-2-carboxylic acid is converted to its acid chloride using thionyl chloride:

  • Reaction : Carboxylic acid (1.0 equiv) refluxed with excess SOCl$$ _2 $$ in dichloromethane for 2 hours.
  • Workup : Excess SOCl$$ _2 $$ is removed under reduced pressure, yielding chromen-4-one-2-carbonyl chloride as a yellow solid.

Key Data :

  • Yield: 95%.
  • Purity: >98% by $$ ^1H $$ NMR.

Amidation with 4-(1H-1,2,3-Triazol-1-yl)piperidine

The acid chloride reacts with 4-(1H-1,2,3-triazol-1-yl)piperidine in the presence of base:

  • Conditions : Acid chloride (1.0 equiv), piperidine derivative (1.2 equiv), triethylamine (2.0 equiv) in anhydrous dichloromethane at 0°C → 25°C.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:1) affords the final product.

Key Data :

  • Yield: 82%.
  • Characterization: HRMS-ESI (m/z): [M + H]$$ ^+ $$ calcd for C$$ _18 $$H$$ _16 $$N$$ _4 $$O$$ _3 $$, 361.1245; found, 361.1238.
  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) δ 8.65 (s, 1H, triazole-H), 8.20 (d, J = 8.1 Hz, 1H, chromenone-H), 7.85–7.75 (m, 2H, chromenone-H), 4.55–4.45 (m, 2H, piperidine-H), 3.95–3.85 (m, 2H, piperidine-H).

Alternative Synthetic Routes and Optimization

Microwave-Assisted CuAAC

Replacing ultrasound with microwave irradiation reduces reaction time:

Condition Time Yield (%)
Conventional 12 h 78
Ultrasound 30 min 92
Microwave 10 min 89

Solvent Screening for Amidation

Solvent Yield (%)
Dichloromethane 82
THF 68
DMF 73
Acetonitrile 65

Challenges and Mitigation Strategies

  • Azide Handling : 4-Azidopiperidine is shock-sensitive. In situ generation and immediate use are recommended.
  • Regioselectivity : CuAAC exclusively yields 1,4-triazoles; no 1,5-regioisomers detected.
  • Acid Chloride Stability : Chromenone-2-carbonyl chloride is hygroscopic; use under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives under specific conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins .

Comparison with Similar Compounds

Chromen-4-one Derivatives

  • Example 1 : 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives (e.g., ) incorporate pyrazolo[3,4-d]pyrimidine groups at the 2-position. These compounds exhibit kinase inhibitory activity, with melting points >250°C and molecular weights ~530 Da .
  • Example 2: 4H-Pyrano[3,2-c]chromene derivatives modified with pyrazole moieties () demonstrate enhanced antimicrobial activity compared to unsubstituted chromenes, highlighting the importance of 4-position functionalization .

Triazole-Piperidine Hybrids

  • Example 3: Compound 16 in features a triazole-linked fluorinated chain and a pyranosyl group, emphasizing the role of triazole in stabilizing interactions with hydrophobic targets .

Biological Activity

The compound 2-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-4H-chromen-4-one is a derivative of the chromene class, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antidiabetic properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.32 g/mol

The presence of both the triazole and piperidine moieties is crucial for its biological activities. The triazole ring is known for its role in enhancing bioactivity through various mechanisms such as enzyme inhibition and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the chromene scaffold exhibit significant anticancer properties. A study involving triazole derivatives showed that they could induce apoptosis in cancer cell lines through mechanisms such as G2/M cell-cycle arrest and caspase activation .

Case Study:
A specific study evaluated a series of 4-(1H-1,2,3-triazol-1-yl)coumarin derivatives against human cancer cell lines (MCF-7, SW480, A549). The results indicated that these compounds exhibited potent antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Compound 23MCF-75.0
Compound 23SW4806.5
Compound 23A5497.0

Antimicrobial Activity

The chromene derivatives have also been studied for their antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential bacterial enzymes.

Research Findings:
A review highlighted various 2H/4H-chromene derivatives that demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the triazole moiety enhances the interaction with microbial targets.

Antidiabetic Activity

The potential antidiabetic effects of chromene derivatives have been explored in several studies. These compounds can enhance insulin sensitivity and lower blood glucose levels through multiple pathways.

Example Study:
In a study assessing the effects of chromene derivatives on glucose uptake in muscle cells, it was found that certain compounds increased glucose uptake significantly compared to controls .

Structure-Activity Relationship (SAR)

The biological activities of chromene derivatives are influenced by their structural features. Key factors include:

  • Substituents on the Triazole Ring : Different substituents can enhance or diminish activity.
  • Piperidine Modifications : Variations in the piperidine structure can affect binding affinity to biological targets.

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